![molecular formula C22H19N7O5S B14010032 Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 29822-05-7](/img/structure/B14010032.png)
Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester is a complex organic compound with a unique structure that includes a pyrazole ring, a carboxylic acid group, and various substituents
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Diazotization and Coupling: Introduction of the diazenyl group via diazotization and coupling reactions.
Esterification: Conversion of the carboxylic acid group to the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using common reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid: A simpler analog with a similar core structure but lacking the complex substituents.
1-Methyl-1H-pyrazole-5-carboxylic acid: Another analog with a methyl group instead of the phenyl and diazenyl substituents.
4-Pyrimidinecarboxylic acid: A related compound with a pyrimidine ring instead of the pyrazole ring.
The uniqueness of 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester lies in its specific substituents and the resulting properties, which may offer distinct advantages in certain applications.
Propriétés
Numéro CAS |
29822-05-7 |
|---|---|
Formule moléculaire |
C22H19N7O5S |
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
ethyl 5-oxo-1-phenyl-4-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C22H19N7O5S/c1-2-34-21(31)19-18(20(30)29(27-19)16-7-4-3-5-8-16)26-25-15-9-11-17(12-10-15)35(32,33)28-22-23-13-6-14-24-22/h3-14,18H,2H2,1H3,(H,23,24,28) |
Clé InChI |
OKIZSWHCKYRNIB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


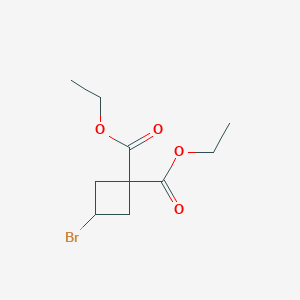

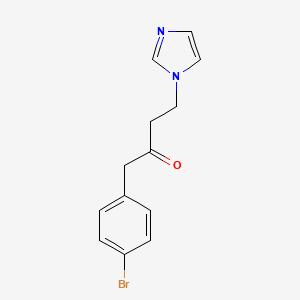

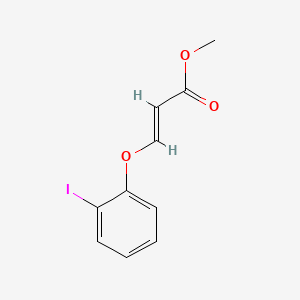
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
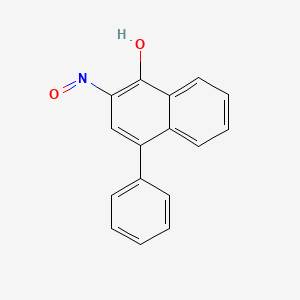

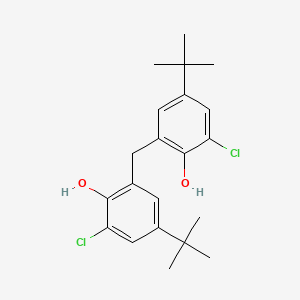
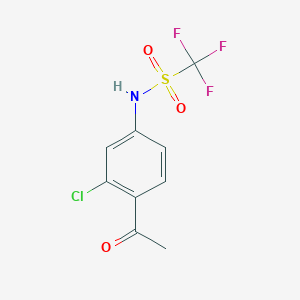
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)

![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
